

Extraction and purification methods for PAS-K from biological samples

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Compound of Interest

Compound Name: *Potassium 4-aminosalicylate*

CAS No.: 133-09-5

Cat. No.: B085769

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Application Note: Optimized Strategies for the Isolation and Purification of PAS Domain-Containing Serine/Threonine Kinase (PASK)

Introduction: The PASK Purification Challenge

PASK is a metabolic sensor linking fuel availability to cell partitioning and stem cell differentiation. Structurally, it contains a sensory PAS domain (Per-Arnt-Sim) and a C-terminal serine/threonine kinase domain.

Why is PASK difficult to purify?

- **Metabolic Lability:** PASK activity is regulated by the cell's metabolic status. Standard lysis often strips essential cofactors or activating phosphorylation marks (e.g., Thr307).
- **Domain Toxicity:** The hydrophobic PAS domain can drive aggregation in bacterial systems.
- **Auto-Inhibition:** In the absence of activating ligands, the PAS domain inhibits the kinase domain in cis. Purification strategies must preserve this regulatory architecture or deliberately bypass it for constitutive activity.

Strategic Expression Systems

System	Suitability for PASK	Pros	Cons
E. coli	Low	Low cost, fast	High aggregation risk; lacks PTMs required for full kinase activation. Good only for isolated PAS domains.
Mammalian (HEK293)	Medium	Native PTMs, correct folding	Low yield; expensive; high background of endogenous kinases.
Insect (Sf9/Bac)	High (Gold Standard)	High yield of active, soluble kinase; eukaryotic PTM machinery.[1]	Longer timeline (2-3 weeks); requires virus generation.

Recommendation: For structural studies and high-throughput screening, use Sf9 Insect Cells. For physiological interaction studies, use Immunoprecipitation (IP) from Mammalian Tissue.

Protocol A: Recombinant PASK Purification (Sf9 Insect Cells)

This protocol utilizes a Baculovirus expression system.[1][2][3] We recommend an N-terminal GST-tag to enhance solubility, coupled with a PreScission Protease site for tag removal.

Reagents & Buffers

- Lysis Buffer A: 50 mM HEPES (pH 7.5), 300 mM NaCl, 10% Glycerol, 1% Triton X-100, 1 mM DTT, 1 mM Na₃VO₄ (Phosphatase Inhibitor), Protease Inhibitor Cocktail (Roche).
- Wash Buffer B: 50 mM HEPES (pH 7.5), 500 mM NaCl, 10% Glycerol, 1 mM DTT.
- Elution Buffer C: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM Reduced Glutathione, 1 mM DTT.

- Storage Buffer D: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 20% Glycerol.

Step-by-Step Workflow

- Cell Harvest:
 - Infect Sf9 cells (density 2×10^6 cells/mL) with PASK-recombinant baculovirus at MOI 3-5.
 - Harvest 48–72 hours post-infection.
 - Critical: Do not over-incubate; kinase activity drops as cells die.
- Lysis (Gentle Extraction):
 - Resuspend pellet in Lysis Buffer A (5 mL per gram of pellet).
 - Incubate on ice for 20 min.
 - Note: Avoid sonication if possible to prevent heating; PASK is heat-labile. Use a Dounce homogenizer (20 strokes).
 - Clarify lysate: Centrifuge at $40,000 \times g$ for 45 min at 4°C.
- Affinity Chromatography (GST-Trap):
 - Equilibrate Glutathione Sepharose 4B beads with Buffer A.
 - Load supernatant onto the column (gravity flow or FPLC at 0.5 mL/min).
 - High Salt Wash: Wash with 20 CV (Column Volumes) of Wash Buffer B.
 - Expert Insight: The 500 mM NaCl wash is critical to remove Hsp90, which frequently co-purifies with PASK.
- Elution & Tag Cleavage:
 - Elute with Buffer C.

- Optional: For tag removal, incubate the bead-bound protein with PreScission Protease overnight at 4°C, then collect the flow-through.
- Polishing (Size Exclusion):
 - Load eluate onto a Superdex 200 Increase 10/300 GL column equilibrated in Storage Buffer D.
 - Collect peak fractions corresponding to monomeric PASK (~140 kDa).
- Flash Freeze:
 - Aliquot immediately and snap-freeze in liquid nitrogen. Store at -80°C.

Protocol B: Immunoprecipitation from Mammalian Tissue

Use this for studying PASK phosphorylation states in liver or pancreatic beta-cells.

Critical Buffer Modifications

- RIPA Modified: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% Na-Deoxycholate, 1 mM EDTA.
- Phosphatase Block: Add 50 mM NaF and 10 mM Na-Pyrophosphate to the lysis buffer. PASK activity is highly sensitive to dephosphorylation.

Workflow

- Homogenization: Mince tissue (liver/pancreas) in ice-cold Modified RIPA. Homogenize with a TissueLyser or Polytron.
- Clarification: Centrifuge at 14,000 × g for 15 min at 4°C.
- Pre-clearing: Incubate lysate with Protein A/G agarose beads for 1 hour to remove non-specific binders.
- Antibody Capture: Add anti-PASK antibody (1–2 µg per mg lysate). Rotate overnight at 4°C.

- Precipitation: Add Protein A/G magnetic beads. Incubate 2 hours.
- Stringent Washing:
 - Wash 2x with Modified RIPA (High Salt).
 - Wash 1x with Kinase Assay Buffer (to equilibrate for downstream activity assays).

Quality Control & Validation (The "Self-Validating" System)

To confirm the purified protein is active PASK and not a contaminant, perform the AMARA Peptide Assay.

Substrate: AMARA peptide (Sequence: AMARAASAAALARRR).[4][5][6] This synthetic peptide is efficiently phosphorylated by PASK.

Assay Setup:

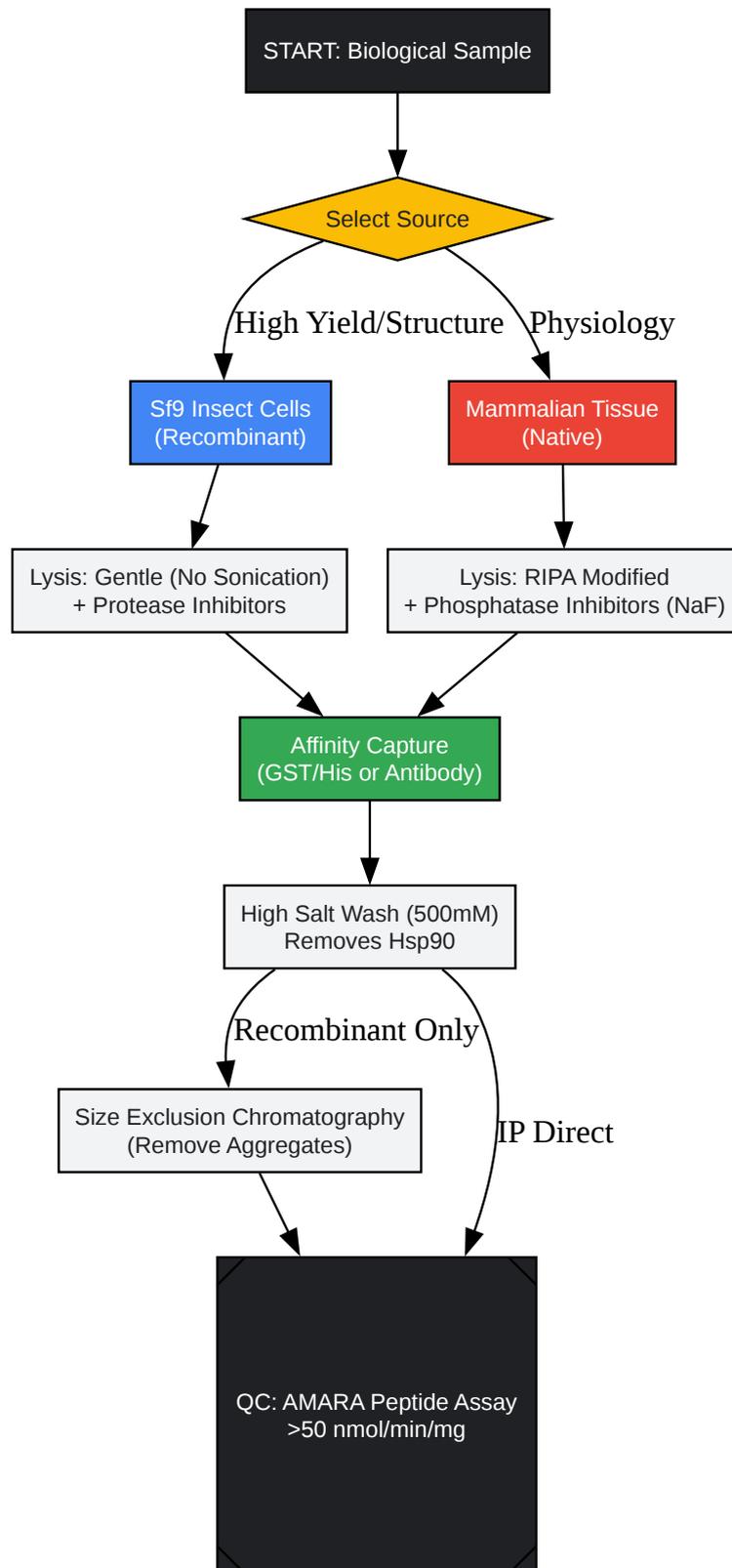
- Mix 100 ng Purified PASK with 200 μ M AMARA peptide.
- Initiate with ATP Mix: 100 μ M ATP + [γ -³²P]ATP (or use a luminescent ADP-Glo kit).
- Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT.
- Incubate 30 min at 30°C.
- Readout: Scintillation counting or Luminescence.

Validation Check: Specific activity should be >50 nmol/min/mg. If lower, the PAS domain may be in the "closed/inhibited" state.

Visualizing the Workflow & Mechanism

Figure 1: PASK Purification Logic Flow

This diagram illustrates the decision matrix and critical checkpoints for isolating active PASK.

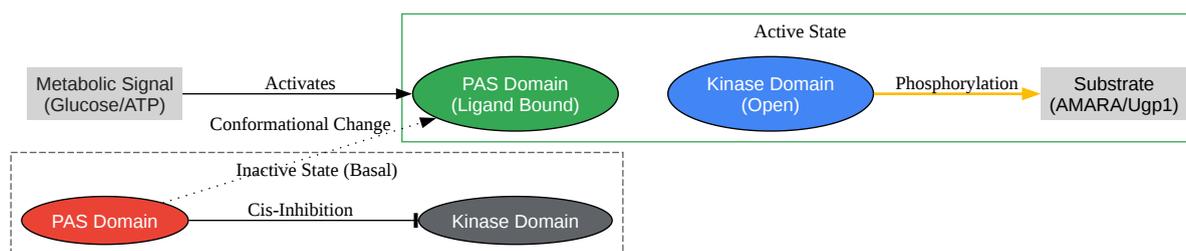


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Caption: Workflow decision tree for PASK isolation. Note the divergence in lysis buffers and the convergence at the critical High Salt Wash step.

Figure 2: The PAS-Kinase Regulatory Switch

Understanding the domain architecture is vital for troubleshooting low activity.



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Caption: The PAS domain acts as a gatekeeper. Purification without stabilizing the "Active State" (via specific buffers) often yields inactive protein.

Troubleshooting Guide

Problem	Probable Cause	Solution
Protein Aggregation	Hydrophobic PAS domain exposure.	Increase Glycerol to 20% in storage buffer; Add 0.5% CHAPS during lysis.
Low Kinase Activity	Dephosphorylation during lysis.	Add 50 mM NaF and 1 mM Na ₃ VO ₄ to all buffers. Ensure temperature never exceeds 4°C.
Impurity Bands (70-90kDa)	Hsp90 contamination.	Perform a stringent wash with 500 mM NaCl + 5 mM ATP-Mg (ATP helps release chaperones).
Degradation	Proteolysis at linker regions.	Use a protease inhibitor cocktail without EDTA during Ni-NTA steps, but with EDTA for GST steps.

References

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